molecular formula C8H7NS3 B14625767 1,4,2-Benzodithiazine, 3-(methylthio)- CAS No. 59103-15-0

1,4,2-Benzodithiazine, 3-(methylthio)-

Cat. No.: B14625767
CAS No.: 59103-15-0
M. Wt: 213.3 g/mol
InChI Key: GGKGFNMFIAJYLG-UHFFFAOYSA-N
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Description

1,4,2-Benzodithiazine, 3-(methylthio)- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound belongs to the class of benzodithiazines, which are known for their unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4,2-Benzodithiazine, 3-(methylthio)- typically involves the reaction of thiophenols with imidoyl chlorides. The process begins with the nucleophilic substitution at the imine carbon atom by the thiol sulfur atom, followed by intramolecular sulfonylation of the benzene ring . This method is efficient and allows for the construction of the benzodithiazine scaffold under mild conditions.

Industrial Production Methods: Industrial production of 1,4,2-Benzodithiazine, 3-(methylthio)- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1,4,2-Benzodithiazine, 3-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodithiazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzodithiazines .

Scientific Research Applications

1,4,2-Benzodithiazine, 3-(methylthio)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4,2-Benzodithiazine, 3-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, leading to various biological effects. Additionally, it may interact with cellular receptors and ion channels, modulating their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Uniqueness: 1,4,2-Benzodithiazine, 3-(methylthio)- stands out due to its unique structural features and diverse biological activities

Properties

CAS No.

59103-15-0

Molecular Formula

C8H7NS3

Molecular Weight

213.3 g/mol

IUPAC Name

3-methylsulfanyl-1,4,2-benzodithiazine

InChI

InChI=1S/C8H7NS3/c1-10-8-9-12-7-5-3-2-4-6(7)11-8/h2-5H,1H3

InChI Key

GGKGFNMFIAJYLG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NSC2=CC=CC=C2S1

Origin of Product

United States

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